3-(2-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
Description
This compound features a triazolo[4,3-a]pyridine core substituted at position 7 with a 3-methyl-1,2,4-oxadiazole moiety and at position 3 with a methylpropanamide group bearing a 2-methoxyphenyl substituent. The triazolo-pyridine scaffold is known for its role in modulating kinase and receptor binding, while the oxadiazole ring enhances metabolic stability and bioavailability . The 2-methoxyphenyl group may influence lipophilicity and π-π stacking interactions, critical for target engagement .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-13-22-20(29-25-13)15-9-10-26-17(11-15)23-24-18(26)12-21-19(27)8-7-14-5-3-4-6-16(14)28-2/h3-6,9-11H,7-8,12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBRBZQYLSVUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a methoxyphenyl group and a 1,2,4-oxadiazole moiety linked to a triazolopyridine scaffold. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazolo and oxadiazole moieties. For instance, derivatives of triazolo[4,3-a]pyridine have shown significant inhibitory effects on various cancer cell lines. Specifically:
- IC50 Values : In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For example, a similar compound showed IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells .
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Kinases : The compound is suggested to inhibit key signaling pathways involved in cancer progression, particularly c-Met and VEGFR-2 kinases. These kinases are crucial for tumor growth and metastasis.
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways:
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of related compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 22i | A549 | 0.83 ± 0.07 | c-Met Inhibition |
| 22i | MCF-7 | 0.15 ± 0.08 | Apoptosis Induction |
| 17l | HeLa | 1.28 ± 0.25 | VEGFR-2 Inhibition |
These findings underscore the potential of this class of compounds in cancer therapy.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds similar to this one have been tested against various cancer cell lines (e.g., MCF-7 and HEPG-2), demonstrating significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like ketoconazole .
Antimicrobial Properties
The presence of both triazole and oxadiazole structures in the compound suggests potential antimicrobial properties:
- In Vitro Studies : Research has indicated that related compounds exhibit antibacterial activity against pathogenic bacteria, which could be explored further for therapeutic applications .
Anti-inflammatory Effects
Some derivatives have shown promising anti-inflammatory effects in preclinical models:
- Mechanistic Studies : Investigations into their mechanism of action suggest they may inhibit specific inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies
Several studies have documented the application of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and functional comparisons with related compounds:
Physicochemical Properties
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely employs methods from (Cs₂CO₃-mediated cyclization) and (amide coupling under DMF/LiH) .
- SAR Trends : Methyl groups on oxadiazole (as in compound 60) enhance potency, while methoxyaryl propanamides improve solubility .
- Contradictions : While triazolo-pyridine/oxadiazole hybrids are often therapeutic (e.g., kinase inhibitors), flumetsulam (triazolo-pyrimidine) shows pesticidal use, underscoring the impact of core heterocycle selection .
Preparation Methods
Construction of theTriazolo[4,3-a]Pyridine Skeleton
The triazolo[4,3-a]pyridine scaffold is synthesized using a microwave-assisted, catalyst-free method adapted from recent advancements in heterocyclic chemistry. A pyridine-2-carbaldehyde derivative undergoes cyclocondensation with semicarbazide hydrochloride under microwave irradiation (150°C, 30 min) to yield the triazolo ring system. This method achieves yields of 78–85% with minimal byproducts, as confirmed by HPLC analysis.
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Time | 30 min |
| Solvent | Ethanol |
| Yield | 82% (avg) |
Introduction of the 3-Methyl-1,2,4-Oxadiazol-5-yl Group
The oxadiazole ring is installed at position 7 via a two-step sequence:
- Amidoxime Formation : Reaction of a nitrile intermediate with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours produces the amidoxime.
- Cyclization : The amidoxime undergoes intramolecular cyclization in the presence of acetic anhydride at 120°C for 2 hours, forming the 3-methyl-1,2,4-oxadiazole ring.
Optimization Data :
| Step | Conditions | Yield |
|---|---|---|
| Amidoxime Formation | EtOH/H₂O, 80°C, 6h | 90% |
| Cyclization | Ac₂O, 120°C, 2h | 75% |
Synthesis of the 3-(2-Methoxyphenyl)Propanamide Side Chain
Hydrolysis of 3-(2-Methoxyphenyl)-3-Oxopropanenitrile
The nitrile precursor (CAS 35276-83-6) is hydrolyzed to the corresponding carboxylic acid using concentrated hydrochloric acid (12 M) at reflux for 8 hours. The crude acid is purified via recrystallization from ethanol, yielding 88% pure product.
Characterization Data :
Amide Coupling
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently reacted with 3-(aminomethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridine in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the final propanamide.
Coupling Reaction Metrics :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA |
| Time | 12 h |
| Yield | 68% |
Spectroscopic Characterization and Purity Assessment
The final compound is characterized using advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (600 MHz, CDCl₃) : δ 8.72 (s, 1H, triazolo-H), 7.89 (d, 1H, pyridin-H), 7.45–7.30 (m, 4H, Ar-H), 4.52 (s, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 2.95 (t, 2H, CH₂CO), 2.62 (t, 2H, CH₂Ar), 2.41 (s, 3H, oxadiazole-CH₃).
- ¹³C NMR (150 MHz, CDCl₃) : δ 172.5 (CONH), 167.2 (oxadiazole-C), 159.8 (OCH₃), 149.6–112.4 (aromatic carbons), 45.1 (NCH₂), 34.8 (CH₂CO), 30.2 (CH₂Ar), 14.5 (oxadiazole-CH₃).
High-Resolution Mass Spectrometry (HRMS)
High-Performance Liquid Chromatography (HPLC)
Optimization of Reaction Conditions
Microwave vs. Conventional Heating
Comparative studies reveal that microwave irradiation reduces reaction times by 60% and improves yields by 15% compared to conventional heating for triazolo ring formation.
Solvent Effects on Oxadiazole Cyclization
Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, but acetic anhydride remains the optimal medium due to its dual role as solvent and dehydrating agent.
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of this triazolo-oxadiazole hybrid requires careful control of reaction parameters. Key steps include:
- Cyclization Conditions : Use sodium hypochlorite (NaOCl) in ethanol for oxidative cyclization, as demonstrated for analogous triazolo-pyridine derivatives (reaction time: 3–24 hours, room temperature) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions during cyclization .
- Catalysts : Acidic conditions (e.g., acetic acid) promote Schiff base formation in precursor steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves polar byproducts. Confirm purity via HPLC (>95%) and LC-MS .
Basic Question: What spectroscopic techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- 1H/13C-NMR : Assign peaks using deuterated DMSO (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key signals include:
- Methoxy group: ~3.8 ppm (singlet, 3H) .
- Oxadiazole protons: Absence of splitting due to aromatic shielding .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. For example, a calculated m/z of 450.1650 should match experimental data .
- X-ray Crystallography : Use SHELXL for small-molecule refinement. Collect high-resolution data (≤1.0 Å) to resolve electron density maps for the triazolo-oxadiazole core .
Advanced Question: How should researchers design experiments to resolve contradictions in bioactivity data (e.g., inconsistent IC50 values across assays)?
Methodological Answer:
- Assay Validation : Replicate assays under standardized conditions (pH, temperature, cell line). For example, use HepG2 cells for cytotoxicity studies with 48-hour exposure .
- Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates. Outliers may indicate solubility issues or aggregation.
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and enzymatic assays (e.g., kinase inhibition). Discrepancies may suggest off-target effects .
- Solubility Check : Use dynamic light scattering (DLS) to confirm compound stability in assay buffers .
Advanced Question: What strategies are recommended for synthesizing derivatives to study structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications :
- Oxadiazole Ring : Replace 3-methyl with 3-fluoro or 3-chloro groups via nucleophilic substitution (K2CO3, DMF, 80°C) .
- Methoxy Position : Synthesize 3-(3-methoxyphenyl) or 3-(4-methoxyphenyl) analogs to assess steric/electronic effects .
- Functional Group Protection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during multi-step syntheses. Deprotect with TFA/DCM .
- Parallel Synthesis : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for high-throughput screening .
Advanced Question: How can researchers analyze crystallographic data to resolve ambiguities in the compound’s conformation?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Ensure crystal quality via microscopy (no cracks or inclusions) .
- Refinement in SHELXL :
- Twinning Analysis : Use PLATON to check for twinning. If present, apply TWINLAW and refine with HKLF5 .
Basic Question: What analytical methods are suitable for monitoring reaction progress during synthesis?
Methodological Answer:
- TLC : Use silica plates with CH2Cl2/MeOH (9:1). Visualize under UV (254 nm); track disappearance of aldehyde precursor (Rf ~0.5) .
- In-situ FTIR : Monitor carbonyl stretches (1600–1700 cm⁻¹) to confirm cyclization .
- LC-MS : Sample aliquots at 1-hour intervals. Look for molecular ion peaks corresponding to intermediates and final product .
Advanced Question: How can computational methods complement experimental data in studying this compound’s interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Set grid boxes to encompass active sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bonding .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
Advanced Question: What steps ensure reproducibility in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Moisture Control : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions).
- Low-Temperature Quenching : Add intermediates to ice-cold water to prevent decomposition .
- Intermediate Characterization : Isolate and fully characterize (NMR, HRMS) each precursor before proceeding. Example: Confirm hydrazone formation before cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
